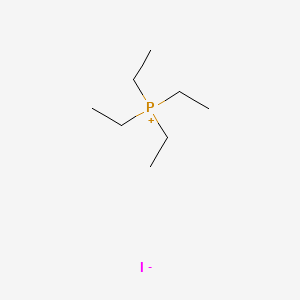
Tetraethylphosphonium iodide
Übersicht
Beschreibung
Tetraethylphosphonium iodide (chemical formula: C8H22IP ) is an organic compound belonging to the class of quaternary ammonium salts . It consists of a phosphonium cation (P(C2H5)4+ ) and an iodide anion (I- ). This compound is notable for its unique structure, combining phosphorus and iodine atoms.
Synthesis Analysis
Tetraethylphosphonium iodide can be synthesized through the quaternization reaction between triethylphosphine and iodomethane . The reaction proceeds as follows:
[ \text{P(C2H5)3} + \text{CH3I} \rightarrow \text{P(C2H5)4I} ]
The resulting product is tetraethylphosphonium iodide, which forms a white crystalline solid.
Molecular Structure Analysis
The molecular structure of tetraethylphosphonium iodide consists of a central phosphorus atom (P ) bonded to four ethyl groups (C2H5 ) and an iodine atom (I ). The tetrahedral arrangement around phosphorus ensures the stability of the compound.
Chemical Reactions Analysis
Tetraethylphosphonium iodide participates in various chemical reactions, including:
- Halide Exchange Reactions : It can undergo halide exchange with other halides (e.g., bromide or chloride ions) to form different phosphonium salts.
- Substitution Reactions : The ethyl groups can be substituted by other nucleophiles, leading to modified phosphonium derivatives.
- Redox Reactions : Tetraethylphosphonium iodide can serve as a reducing agent in certain reactions.
Physical And Chemical Properties Analysis
- Melting Point : Tetraethylphosphonium iodide melts at approximately 150°C .
- Solubility : It is soluble in polar solvents like water , methanol , and acetone .
- Stability : The compound is stable under normal conditions but should be handled with care due to its reactivity.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Tetraethylphosphonium iodide and similar compounds have been studied for their role in corrosion inhibition. For instance, tetra butyl phosphonium hydroxide, in combination with iodide ions, has shown significant improvement in corrosion inhibition efficiency on mild steel in an acidic medium. This synergistic effect suggests that iodide ions in the solution stabilize the adsorption of the phosphonium molecule on the metal surface, thereby enhancing the inhibition efficiency of the phosphonium compound (Vashisht et al., 2016).
Optical Properties in Crystal Structures
Tetraethylphosphonium iodide and related phosphonium salts are also explored for their optical properties. For example, tetra(4-methoxyphenyl)phosphonium iodide is a crystal with nonlinear optical properties, which is significant for applications in photonics and optoelectronics (Bourgogne et al., 2000).
Flame Retardancy
In the field of materials science, derivatives of tetraethylphosphonium, like piperazine-phosphonates, have been examined for their potential as flame retardants in textiles. The thermal decomposition of cotton fabric treated with these derivatives demonstrates their effectiveness in enhancing fire resistance (Nguyen et al., 2014).
Synthesis of Functionalized Phosphonium Salts
Research has also focused on the synthesis of functionalized tetraarylphosphonium salts, which are important in various chemical processes. These salts can be synthesized through palladium-catalyzed coupling reactions, offering a broad spectrum of applications in organic synthesis (Marcoux & Charette, 2008).
Electrorheological and Dielectric Behavior
Phosphonium-based ionic liquids, including tetraethylphosphonium iodide, have shown promising electrorheological and dielectric behavior. This makes them suitable for applications in new electrorheological fluids, which are critical in various industrial and technological settings (Marins et al., 2013).
Safety And Hazards
- Toxicity : Tetraethylphosphonium iodide is toxic if ingested or inhaled. Avoid direct contact with skin or eyes.
- Flammability : It is not highly flammable but should be stored away from open flames.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.
Zukünftige Richtungen
Research on tetraethylphosphonium iodide continues to explore its applications in organic synthesis, catalysis, and materials science. Investigations into novel derivatives and improved synthetic routes are essential for expanding its utility.
Eigenschaften
IUPAC Name |
tetraethylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSYTZHMRBAPAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](CC)(CC)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962942 | |
| Record name | Tetraethylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylphosphonium iodide | |
CAS RN |
4317-06-0 | |
| Record name | Phosphonium, tetraethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tetraethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



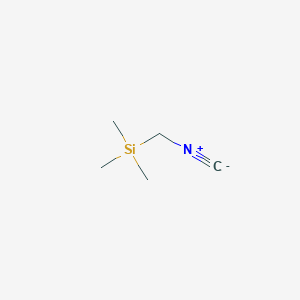
![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)


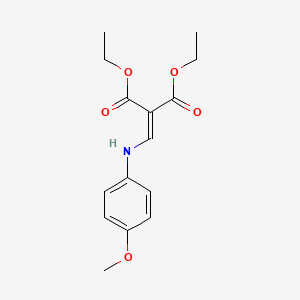

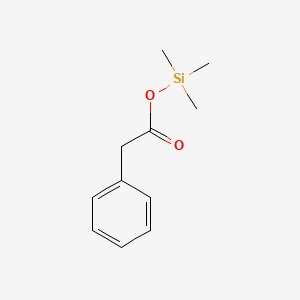
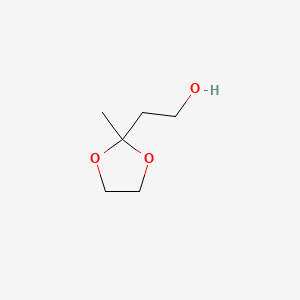
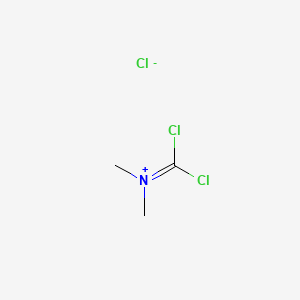
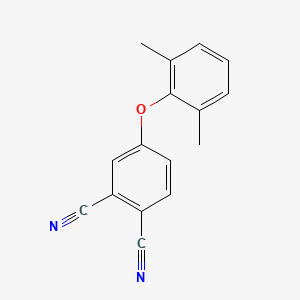
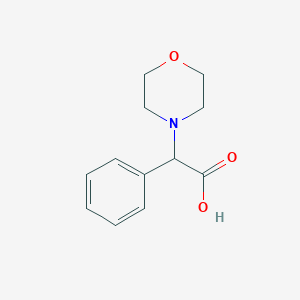
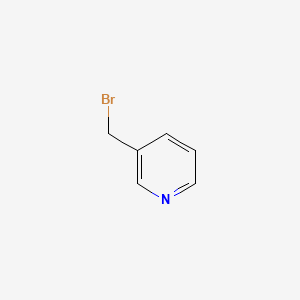
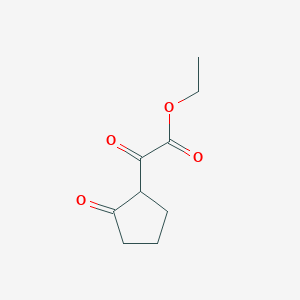
![ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1585435.png)